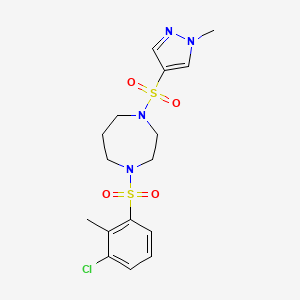![molecular formula C19H15F4N5OS B2497886 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide CAS No. 923113-83-1](/img/structure/B2497886.png)
2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds often involves starting from common intermediates, such as 2-chloro-N-(2-phenyl-1,8-naphthyridin-3-yl)acetamide, and proceeding through reactions with various thiols or thione derivatives. These processes are characterized by the use of different reaction conditions and reagents to achieve the desired chemical structures (Ramalingam, Ramesh, & Sreenivasulu, 2019).
Molecular Structure Analysis
The structure of synthesized compounds is typically confirmed through spectroscopic methods such as IR, NMR, Mass spectra, and sometimes elemental analysis. These techniques help elucidate the molecular framework and functional groups present in the compounds, providing a basis for understanding their chemical behavior (MahyavanshiJyotindra, ParmarKokila, & MahatoAnil, 2011).
Chemical Reactions and Properties
Chemical reactions, such as arylsulfenylation, play a crucial role in modifying the functional groups and improving the chemical properties of such compounds. These reactions often lead to the formation of derivatives with enhanced chemical stability or reactivity, depending on the desired application (Hamdouchi, 1998).
Physical Properties Analysis
Physical properties, including melting points, solubility, and crystallinity, are determined using various analytical techniques. These properties are crucial for understanding the compound's behavior in different environments and for its formulation into usable products (Duran & Canbaz, 2013).
Chemical Properties Analysis
The chemical properties, such as reactivity towards other compounds, stability under various conditions, and potential for forming derivatives, are investigated through experimental studies. These studies help in mapping out the possible uses of the compounds in chemical syntheses, as well as in medicinal chemistry and other fields (Sunder & Maleraju, 2013).
Scientific Research Applications
Cytotoxicity and Antitumor Activities
Synthesis and Structure Analysis for Antitumor Activity : Derivatives of 2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(3-(trifluoromethyl)phenyl)acetamide have been synthesized and tested for cytotoxic potency against human cancer cell lines. The relationship between their structure and antitumor activity has been explored, with specific derivatives showing significant inhibitory growth effects on cervical and bladder cancer cell lines (Balewski et al., 2020).
Antitumor Activities of Raf Kinase Inhibitors : The compound and its derivatives have been involved in the synthesis of novel imidazole acyl urea derivatives, which act as Raf kinase inhibitors. These compounds have shown promising antitumor activities against human gastric carcinoma cell lines (Y. Zhu, 2015).
Antimicrobial and Antibacterial Activities
Microwave Assisted Synthesis for Antibacterial Activity : The compound has been used in the synthesis of novel derivatives exhibiting moderate activity against both gram-positive and gram-negative bacterial strains (Darekar et al., 2020).
Antimicrobial Activity Evaluation : Derivatives of this compound have been tested for antibacterial and antifungal activities, revealing some to exhibit promising antimicrobial activities (Güzeldemirci & Küçükbasmacı, 2010).
Anticonvulsant Activities
- Evaluation of Anticonvulsant Activities : Certain derivatives have been prepared and tested for their anticonvulsant activities, with some showing protection against seizures (Gülerman et al., 1997).
Synthesis and Structural Studies
- Guanidine Derivative Synthesis : A guanidine derivative of the compound has been synthesized, with its structure confirmed through spectroscopic data and elemental analysis, highlighting its potential for further research applications (Balewski & Kornicka, 2021).
properties
IUPAC Name |
2-[[7-(4-fluorophenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl]sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F4N5OS/c20-13-4-6-15(7-5-13)27-8-9-28-17(27)25-26-18(28)30-11-16(29)24-14-3-1-2-12(10-14)19(21,22)23/h1-7,10H,8-9,11H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBKCMFYTPDEEDI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=NN=C2SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)N1C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F4N5OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




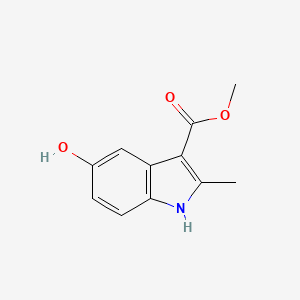
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2497813.png)
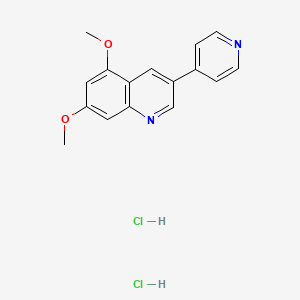
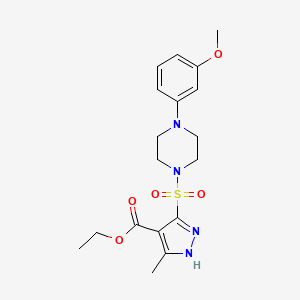
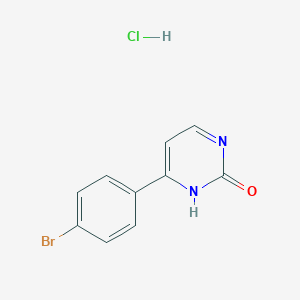
![N-mesityl-2-((2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2497818.png)
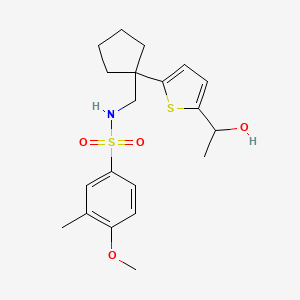
![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-fluorobenzenesulfonamide](/img/structure/B2497822.png)


